Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with isopropylamine and ethyl chloroformate. The reaction is carried out under acidic conditions to facilitate the formation of the ester linkage . The process can be summarized as follows:
Formation of the intermediate: 4-methyl-2-pyrrolecarboxaldehyde reacts with isopropylamine to form an imine intermediate.
Esterification: The imine intermediate reacts with ethyl chloroformate in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-1H-pyrrole-3-carboxylate
- Ethyl 1-ethyl-1H-pyrrole-3-carboxylate
- Ethyl 1-propyl-1H-pyrrole-3-carboxylate
Uniqueness
Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate is unique due to the presence of the isopropyl group at the 1-position and the methyl group at the 4-position. These substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar pyrrole derivatives.
Biological Activity
Ethyl 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylate is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle known for its diverse biological activities. This compound, like others in its class, has gained attention for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific proteins or enzymes within biological systems.
Target Proteins and Enzymes
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it can inhibit dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment .
Mode of Action
- Conformational Changes : Upon binding to target proteins, this compound induces conformational changes that can either enhance or inhibit the activity of these proteins.
Biological Activity Overview
Research indicates that derivatives of pyrrole, including this compound, exhibit a variety of biological activities:
Antimicrobial Activity
Studies have shown that pyrrole derivatives possess significant antibacterial and antifungal properties. For instance:
- Antibacterial Efficacy : Compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. A recent study reported that certain pyrrole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.15 µM against specific bacterial strains .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated:
- Apoptosis Induction : Research indicates that pyrrole derivatives can induce apoptosis in cancer cells by activating caspase pathways. For example, studies have shown that similar compounds effectively cleave PARP and caspase-3 in tumor tissues, indicating robust apoptosis induction in vivo .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
ethyl 4-methyl-1-propan-2-ylpyrrole-3-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-5-14-11(13)10-7-12(8(2)3)6-9(10)4/h6-8H,5H2,1-4H3 |
InChI Key |
YDXGLQITXGIWTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C1C)C(C)C |
Origin of Product |
United States |
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